molecular formula C11H15NO2S B2491955 1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone CAS No. 860649-52-1

1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone

Cat. No. B2491955
CAS RN: 860649-52-1
M. Wt: 225.31
InChI Key: RANNPHFNGYULTQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with potential significance in various scientific fields due to its unique chemical structure and properties. While the exact studies on this specific compound are scarce, related research on similar pyridinyl ethanones and their derivatives offers insight into their potential applications and characteristics.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related pyridinyl ethanones can include steps like halide exchange, nucleophilic substitution, and catalyzed reactions involving copper or magnesium halides to introduce specific functional groups (Jin, 2015).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) are commonly used. These methods help in elucidating the bond lengths, angles, and overall geometry of the molecule, influencing its chemical behavior (Inkaya et al., 2013).

Chemical Reactions and Properties

The reactivity of such compounds can be explored through their participation in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. These reactions often lead to the formation of new compounds with potential pharmacological activities. The electrophilicity and nucleophilicity of specific functional groups within the molecule play a crucial role in these transformations (Kalgutkar et al., 2011).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : A key intermediate of Etoricoxib, similar in structure to the chemical , was synthesized from thioanisole through processes like Friedel-Crafts acylation and Oxidation, leading to a product with 92.3% HPLC purity (Pan Hai-ya, 2012).

Use in Experimental Studies

  • Synthesis from Carbohydrate Precursors : N-alkyl-3-hydroxy-2-methyl-4(1H)-pyridinones, structurally related to the compound, can be synthesized from carbohydrate precursors like 1-(3-hydroxy-2-furanyl)ethanone, suggesting a potential for the creation of complex compounds from simpler, widely available substances (R. C. Fox & P. Taylor, 1999).

Catalytic and Synthesis Applications

  • Catalytic Behavior in Polymerization : Complexes of similar pyridinyl compounds have shown catalytic behavior in polymerization processes, indicating potential applications in materials science and engineering (Yang Wang et al., 2012).

Applications in Molecular Studies

  • Molecular Docking and ADMET Studies : Ethanone derivatives, closely related to the compound, have shown significant results in molecular docking studies, indicating potential applications in drug discovery and molecular biology (Medicharla SRI SATYA et al., 2022).

  • Theoretical Studies for Molecular Properties : Studies involving similar compounds have been conducted to understand molecular properties like vibrational assignments and molecular electrostatic potential maps, which are crucial in the field of computational chemistry and molecular physics (Ç. Y. Ataol & Ö. Ekici, 2014).

properties

IUPAC Name

1-(5-hydroxy-2-methyl-6-propan-2-ylsulfanylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-6(2)15-11-10(14)5-9(8(4)13)7(3)12-11/h5-6,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANNPHFNGYULTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)C)O)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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